molecular formula C20H16N4O2S B1671879 Indiplon CAS No. 325715-02-4

Indiplon

Cat. No. B1671879
M. Wt: 376.4 g/mol
InChI Key: CBIAWPMZSFFRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indiplon is a nonbenzodiazepine, hypnotic sedative that was developed in two formulations—an immediate-release formulation for sleep onset, and a modified-release (also called controlled-release or extended-release) version for sleep maintenance . It has been used in trials studying the treatment of Insomnia and Depression .


Synthesis Analysis

While there are limited resources available on the exact synthesis process of Indiplon, it’s known that a new polymorph of Indiplon, Form α, was discovered and prepared by two methods .


Molecular Structure Analysis

The molecular formula of Indiplon is C20H16N4O2S, and its molar mass is 376.43 g·mol−1 . The structure of Form α of Indiplon was analyzed by single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and variable temperature powder X-ray diffraction (VT-PXRD) .


Physical And Chemical Properties Analysis

Indiplon has a short elimination half-life of 1.5 to 1.8 hours in young and elderly subjects, respectively . Its molecular weight is 376.43 .

Scientific Research Applications

1. Mechanism of Action and Selectivity for GABAA Receptors

Indiplon, a novel pyrazolopyrimidine, acts as a high-affinity positive allosteric modulator of GABAA receptors. Studies have shown that Indiplon selectively potentiates the GABA-activated chloride current in recombinant GABAA receptors, exhibiting approximately 10-fold selectivity for α1 subunit-containing receptors over those containing α2, α3, or α5 subunits. This specificity is proposed to underlie the sedative-hypnotic effects of Indiplon in animals and humans (Petroski et al., 2006).

2. Indiplon in the Management of Insomnia

Indiplon has been studied extensively for its efficacy in the management of insomnia. Clinical trials have demonstrated its effectiveness in improving various sleep parameters, including latency to sleep onset, total sleep time, and overall sleep quality, compared to placebo. Notably, Indiplon displays a favorable safety profile with limited rebound insomnia and no tolerance (Lemon et al., 2009).

3. Pharmacological Characterization

Further pharmacological characterization of Indiplon reveals its role as an efficacious potentiator of GABAA receptor function. This is evident from both radioligand binding studies and electrophysiological experiments, where Indiplon has shown higher affinity than similar sedative-hypnotics like zolpidem or zaleplon (Sullivan et al., 2004).

4. Clinical Development and Evaluation

Indiplon's clinical development has been marked by positive efficacy and safety profiles in clinical trials. This includes studies conducted with both immediate-release and modified-release formulations, demonstrating its potential as a treatment for different types of insomnia complaints (Neubauer, 2005).

5. Potential Cardiovascular Protective Role

An interesting aspect of Indiplon's research includes its potential cardiovascular protective role. Studies have indicated that Indiplon might act as an adenosine A2A receptor agonist, resulting in inhibition of platelet aggregation and activation. This suggests a possible cardiovascular protective role of Indiplon, apart from its primary use as a sedative-hypnotic (Burgos et al., 2019).

6. Radiosynthesis for Neuroimaging

Research has also focused on the development of fluorine substituted derivatives of Indiplon for potential use in neuroimaging, specifically for PET-imaging of GABAA receptors. This stems from the need for better diagnostic tools for diseases related to GABAergic neurotransmission dysfunction (Hoepping et al., 2007).

Future Directions

Indiplon was originally scheduled for release in 2007, but following the issuing of a non-approvable letter for the modified-release 15 mg formulation and an approvable letter with stipulations for the 5 mg and 10 mg immediate-release version by the FDA in May 2006, Pfizer ended its relationship with Neurocrine . As of now, neither formulation has been approved by the US Food and Drug Administration or regulatory organizations in other countries .

properties

IUPAC Name

N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13(25)23(2)15-6-3-5-14(11-15)17-8-9-21-20-16(12-22-24(17)20)19(26)18-7-4-10-27-18/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIAWPMZSFFRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186270
Record name Indiplon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indiplon

CAS RN

325715-02-4
Record name Indiplon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325715-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indiplon [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325715024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indiplon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indiplon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDIPLON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BT63DA42E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A fifty liter flask is charged with 1.936 kg of (3-amino-1H-pyrazol-4-yl)-2-thienylmethanone, 2.450 kg of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-methylacetamide and 33.3 kg of acetic acid (Van Waters). The reaction mixture is heated at reflux for 6 hours. The reaction mixture is evaporated to a residue under reduced pressure while maintaining the temperature at approximately 45?C. The residue is dissolved in methylene chloride (8 L; Spectrum) then precipitated by the addition of 32 L of methyl-t-butyl ether. The solid is isolated by filtration and the cake washed with a small portion (3.6 L) of methyl-t-butyl ether (Van Waters). The solid is suspended in a mixture of hexanes (20 L) and ethyl acetate (20 L) and heated at reflux for 5 minutes. The mixture was allowed to cool to room temperature and the solid is isolated by filtration. The cake is washed with a small portion (6 L) of hexanes/ethyl acetate (1:1). The material is dissolved in hot methylene chloride (17 L) then the product is precipitated by the addition of hexanes (17 L). The mixture was allowed to cool to room temperature and the solid is collected by filtration. The solid may be further purified by crystallization from any one of a variety of known solvents and/or washing techniques.
Quantity
1.936 kg
Type
reactant
Reaction Step One
Quantity
2.45 kg
Type
reactant
Reaction Step One
Quantity
33.3 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indiplon
Reactant of Route 2
Reactant of Route 2
Indiplon
Reactant of Route 3
Reactant of Route 3
Indiplon
Reactant of Route 4
Reactant of Route 4
Indiplon
Reactant of Route 5
Reactant of Route 5
Indiplon
Reactant of Route 6
Reactant of Route 6
Indiplon

Citations

For This Compound
1,020
Citations
MB Scharf, J Black, S Hull, R Landin, R Farber - Sleep, 2007 - academic.oup.com
… Treatment with indiplon resulted in significant improvement relative to placebo at all time points for … Both doses of indiplon resulted in significant improvement in sleep maintenance and …
Number of citations: 39 academic.oup.com
MD Lemon, JD Strain, AM Hegg… - … design, development and …, 2009 - Taylor & Francis
Indiplon is a novel pyrazolopyrimidine, nonbenzodiazepine γ-aminobutyric acid (GABA) agonist studied for the treatment of insomnia. This article reviews the chemistry, pharmacology, …
Number of citations: 7 www.tandfonline.com
DN Neubauer - Expert Opinion on Investigational Drugs, 2005 - Taylor & Francis
Indiplon is a short-acting hypnotic that is currently being developed as a treatment for insomnia by Neurocrine Biosciences and Pfizer, and is expected to be marketed in mid-2006. It is a …
Number of citations: 41 www.tandfonline.com
R Rosenberg, T Roth, MB Scharf… - Journal of clinical …, 2007 - jcsm.aasm.org
… on indiplon 10 mg (21.2±1.5 minutes) and indiplon 20 mg (… on indiplon 10 mg (414.5±3.9 minutes) and indiplon 20 mg (… There were no differences between indiplon and placebo on …
Number of citations: 22 jcsm.aasm.org
JK Walsh, A Moscovitch, J Burke, R Farber, T Roth - Sleep Medicine, 2007 - Elsevier
… The frequency of adverse events was similar in the indiplon 5mg and placebo groups; … the indiplon 10mg group. CONCLUSION: In elderly patients with primary insomnia, indiplon 5mg …
Number of citations: 26 www.sciencedirect.com
JC Marrs - Annals of Pharmacotherapy, 2008 - journals.sagepub.com
… indiplon IR … indiplon in a “true” transient insomnia patient population. Based on recent Food and Drug Administration requests, clinical trial data assessing direct comparisons of indiplon …
Number of citations: 15 journals.sagepub.com
T Roth, GK Zammit, MB Scharf, R Farber - Sleep, 2007 - academic.oup.com
… The 4-week LS mean sTSTpd was higher in the indiplon 10mg group (253 min) and 20mg group (… dose of indiplon when compared to placebo. Indiplon was welltolerated at both doses. …
Number of citations: 24 academic.oup.com
R Farber, J Burke, D Ross - Obstetrics & Gynecology, 2006 - journals.lww.com
… insomnia were randomized to indiplon 5 mg, 10 mg, or placebo capsules in study 1 (n= 358 postmenopausal women with sleep induction difficulties) and to indiplon 15 mg or placebo …
Number of citations: 1 journals.lww.com
A Lankford - Neuropsychiatric disease and treatment, 2007 - Taylor & Francis
… Indiplon was developed in two different formulations to address two different types of … complaint: indiplon-IR (immediate release) was designed for sleep onset difficulties, while indiplon-…
Number of citations: 10 www.tandfonline.com
A Madan, A Fisher, L Jin, D Chapman, HP Bozigian - Xenobiotica, 2007 - Taylor & Francis
… In pooled human liver microsomes, indiplon … indiplon support the conclusions of this paper that the in vitro metabolism of indiplon is catalyzed by multiple enzymes, and indiplon …
Number of citations: 24 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.